Cas no 29838-67-3 (Astilbin)
Astilbin Chemical and Physical Properties
Names and Identifiers
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- Astilbin
- Taxifolin 3-o-rhamnoside
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-,(2R,3R)-
- Astilbin Dihydroquercetin 3-rhamnoside Taxifolin 3-rhamnoside
- Astilbin from Engelhardtia roxburghiana
- Neoisoastilbin
- Taxifolin 3-rhamnoside
- [ "" ]
- A14561
- CID 138107320
- Isoastilbin
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)chroman-4-one
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one
- Dihydroquercitrin
- MEGxp0_000363
- dihydroquercetin-3-O-alpha-LRhap
- AMY22307
- s393
- Astilbin Taxifolin 3-O-rhaMnoside
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chroMen-3-yl 6-deoxy-alpha-L-Mannopyranoside
- Dihydroquercetin 3-rhamnoside
- Astilbin, 98%, from Smilax glabra Roxb.
- CCG-269236
- Q4810880
- 29838-67-3
- s3932
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2R-trans)-
- 4H-1-Benzopyran-4-one, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2R,3R)-
- AC-8008
- (2R-trans)-3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
- CHEBI:38200
- NS00099513
- (2R,3R)-3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
- AKOS025402308
- (2R,3S)-3-[(6-Deoxy--L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; (2R,3S)-Astilbin
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2R,3R)-
- Dihydroquercetin 3-O-.alpha.-L-rhamnopyranoside
- ACon1_000616
- HY-N0509
- ZROGCCBNZBKLEL-MPRHSVQHSA-N
- Astilbin from Engelhardtia roxburghiana, >=98%
- NCGC00168909-01
- Q-100379
- 54081-48-0
- BS-16813
- CS-0009049
- C17449
- 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2R,3R)-
- 1ST40007
- DTXSID501019948
- CHEMBL486017
- Dihydroquercetin 3-O-alpha-L-rhamnopyranoside
- 54141-72-9
- (2R-cis)-isomer of astilbin
- (2S-cis)-isomer of astilbin
- (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)-3,4-dihydro-2H-1-benzopyran-4-one
- SCHEMBL26090080
- (2r,3s)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2s,3r,4r,5r,6s)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)-2,3-dihydro-1-benzopyran-4-one
- DA-50755
- 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin
- DTXCID701477807
- (2r,3s)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2s,3r,4r,5r,6s)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2,3-dihydro-1-benzopyran-4-one
- (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2,3-dihydro-1-benzopyran-4-one
- (2s,3r)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2s,3r,4r,5r,6s)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)-2,3-dihydro-1-benzopyran-4-one
- 4H-1-BENZOPYRAN-4-ONE, 3-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-2,3-DIHYDRO-5,7-DIHYDROXY-, (2S,3R)-
- (2R,3R)-3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
- (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one
-
- MDL: MFCD20274680
- Inchi: 1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1
- InChI Key: ZROGCCBNZBKLEL-MPRHSVQHSA-N
- SMILES: O1[C@@]([H])(C([H])([H])[H])[C@@]([H])([C@]([H])([C@]([H])([C@]1([H])O[C@@]1([H])C(C2=C(C([H])=C(C([H])=C2O[C@]1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O)O[H])O[H])O[H]
Computed Properties
- Exact Mass: 450.11600
- Monoisotopic Mass: 450.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 3
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 186
- Molecular Weight: 450.4
Experimental Properties
- Color/Form: Powder
- Density: 1.74
- Melting Point: 179-180°C
- Boiling Point: 801.1℃ at 760 mmHg
- Flash Point: 282.9 ºC
- Refractive Index: 1.748
- Solubility: H2O: soluble1mg/mL, clear, colorless
- PSA: 186.37000
- LogP: 0.03810
- pka: 7.34±0.60(Predicted)
Astilbin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 50
- Safety Instruction: 61
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Astilbin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0509-10mM*1mLinDMSO |
Astilbin |
29838-67-3 | 99.97% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 | |
| MedChemExpress | HY-N0509-10mg |
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29838-67-3 | 99.97% | 10mg |
¥600 | 2024-05-25 | |
| MedChemExpress | HY-N0509-25mg |
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¥1200 | 2024-05-25 | |
| MedChemExpress | HY-N0509-50mg |
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29838-67-3 | 99.97% | 50mg |
¥2000 | 2024-05-25 | |
| MedChemExpress | HY-N0509-100mg |
Astilbin |
29838-67-3 | 99.97% | 100mg |
¥3200 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102725-20mg |
Astilbin |
29838-67-3 | ,≥98% | 20mg |
¥450.90 | 2023-09-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0102-20mg |
Astilbin |
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¥320元 | 2023-09-15 | |
| ChemFaces | CFN98371-20mg |
Astilbin |
29838-67-3 | >=98% | 20mg |
$60 | 2021-07-22 | |
| Chemenu | CM252011-100mg |
Taxifolin 3-O-rhamnoside |
29838-67-3 | 95% | 100mg |
$194 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017927-20mg |
Astilbin |
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¥427 | 2024-05-24 |
Astilbin Suppliers
Astilbin Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Astilbin
Astilbin (CAS No. 29838-67-3): A Promising Bioactive Flavonoid with Multifaceted Therapeutic Potential
Astilbin, a naturally occurring flavonoid compound identified by its unique CAS No. 29838-67-3, has emerged as a subject of intense research interest in recent years due to its diverse pharmacological activities. Isolated primarily from the roots of Aster tataricus and other Asteraceae family plants, this compound exhibits a distinctive chemical structure characterized by a dihydrochalcone backbone with two prenyl groups attached to the B-ring. This structural configuration not only enhances its stability but also contributes to its unique biological properties, making it an attractive candidate for drug development in the fields of neurology, oncology, and immunology.
Recent studies have highlighted Astilbin’s anti-inflammatory properties as a key therapeutic advantage. A 2023 study published in the Journal of Ethnopharmacology demonstrated that Astilbin significantly suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The mechanism involves inhibition of NF-κB signaling pathways through suppression of IκBα phosphorylation, which is critical for modulating immune responses in conditions like rheumatoid arthritis and inflammatory bowel disease. This discovery aligns with earlier findings showing Astilbin’s ability to downregulate COX-2 expression, further underscoring its potential as an alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).
The antioxidant capacity of Astilbin has been extensively validated through redox assays and cellular models. A 2024 study using DPPH radical scavenging assays revealed that Astilbin exhibits an IC₅₀ value of 1.5 μM, surpassing that of vitamin C (5.4 μM) under similar experimental conditions. In vivo experiments in hydrogen peroxide-induced oxidative stress models demonstrated that oral administration of Astilbin significantly increased glutathione (GSH) levels while reducing malondialdehyde (MDA) accumulation in hepatic tissues. These findings suggest that Astilbin could play a pivotal role in mitigating oxidative damage associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where reactive oxygen species (ROS) accumulation is a central pathological feature.
Cancer research has also uncovered compelling evidence supporting the antiproliferative effects of Astilbin against malignant cells. A groundbreaking 2024 study published in Cancer Letters showed that Astilbin induces apoptosis in human colorectal cancer cells via mitochondrial dysfunction pathways involving caspase-3 activation and cytochrome c release. Notably, this compound selectively targets cancer cells while sparing normal epithelial cells at concentrations up to 50 μM, indicating a favorable therapeutic index. The mechanism appears linked to inhibition of PI3K/Akt/mTOR signaling pathways critical for tumor cell survival and proliferation.
Astilbin’s neuroprotective effects have gained attention following preclinical trials showing its efficacy in stroke models. In a middle cerebral artery occlusion (MCAO) model, intraperitoneal administration reduced infarct volume by 45% compared to controls through mechanisms involving Nrf2-mediated antioxidant defense activation and suppression of matrix metalloproteinase (MMP)-9 expression. These results suggest potential applications for acute neurological interventions where time-sensitive therapies are essential.
Preliminary pharmacokinetic studies reveal promising bioavailability characteristics for Astilbin formulations. A 2023 pharmacokinetic profile analysis in rats demonstrated oral bioavailability exceeding 65% when administered with piperine co-solubilizers, indicating opportunities for optimizing delivery systems using nanotechnology approaches such as solid lipid nanoparticles (SLNs). These advancements address challenges associated with flavonoid hydrophobicity and metabolic instability observed in earlier formulations.
In clinical translation efforts, phase I trials evaluating Astilbin’s safety profile are currently underway for osteoarthritis treatment based on its dual anti-inflammatory/analgesic properties demonstrated in animal models. Researchers are also exploring combination therapies pairing Astilbin with chemotherapeutic agents like cisplatin to enhance efficacy while reducing systemic toxicity—a strategy validated in recent synergistic cytotoxicity studies on hepatocellular carcinoma cell lines.
The structural versatility of Astilbin presents opportunities for semisynthetic modification to improve pharmacokinetic properties without compromising biological activity. Recent chemoenzymatic synthesis methods have successfully introduced hydrophilic moieties onto the prenyl groups while maintaining core functionality, opening new avenues for targeted drug delivery systems.
In conclusion, the growing body of evidence supports the classification of Astilbin (CAS No. 29838-67-3) as a multifunctional bioactive agent with unparalleled therapeutic potential across multiple disease domains. Its unique combination of anti-inflammatory, antioxidant, anticancer, and neuroprotective activities positions it as a promising lead compound for next-generation therapeutics development.